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Isoprene

Anionic Polymerization Reaction Kinetics Monomer Reactivity

Isoprene (2-methyl-1,3-butadiene) is the key C5 diolefin from naphtha cracking, requiring dedicated extractive distillation. Its anionic polymerization rate constant (k₁=5.53×10⁻⁵ sec⁻¹) is 5.6-fold higher than butadiene, enabling efficient IR rubber manufacturing. Reactivity ratios (r_B=2.64 vs r_I=0.40) allow precise SIS block copolymer architecture control. Diels-Alder reactions proceed at 25°C in hexanes with high regioselectivity. Procure isoprene for strain-crystallizing polyisoprene, butyl rubber, and thermoplastic elastomers where generic C5/C4 streams cannot substitute.

Molecular Formula C5H8
CH2=C(CH3)CH=CH2
C5H8
Molecular Weight 68.12 g/mol
CAS No. 78-79-5
Cat. No. B109036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprene
CAS78-79-5
Synonyms2-Methyl-1,3-butadiene;  2-Methylbutadiene;  3-Methyl-1,3-butadiene;  Isopentadiene;  NSC 9237; 
Molecular FormulaC5H8
CH2=C(CH3)CH=CH2
C5H8
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESCC(=C)C=C
InChIInChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3
InChIKeyRRHGJUQNOFWUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70.7° F (NTP, 1992)
0.01 M
In water, 642 mg/L at 25 °C
Practically insoluble in water
Miscible with ethanol, ethyl ether, acetone, benzene
Soluble in alcohol, ether, hydrocarbon solvents
Natural rubber is soluble in most aliphatic, aromatic, and chlorinated solvents, but its high molecular weight makes it difficult to dissolve.
Practically insol in water, alcohol, dil acids, or alkali;  sol in abs ether, chloroform, most fixed or volatile oils, petroleum ether, carbon disulfide, oil of turpentine.
Raw rubber dissolves (or at least swells very strongly) in many organic liquids such as benzene, petroleum ether, crude petroleum, and carbon tetrachloride. In contrast, vulcanized rubber can only swell because the chemical cross-liking prevents dissolution.
Solubility in water, mg/l at 25 °C: 642 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





Isoprene (CAS 78-79-5) Technical Procurement Baseline: Monomer Specifications and Industrial Grade Parameters


Isoprene (2-methyl-1,3-butadiene, C₅H₈) is a conjugated diene monomer characterized by a boiling point of 34 °C, vapor pressure of 8.82 psi (605 hPa) at 20 °C, and density of 0.681 g/mL at 25 °C [1]. Commercially available grades typically achieve ≥99.0% to ≥99.5% purity (GC) and are stabilized with inhibitors such as 4-tert-butylcatechol (TBC) at ~0.02% to <1000 ppm to prevent autopolymerization during storage . The compound is the primary C5 diolefin of industrial value extracted from naphtha cracking fractions, where it constitutes approximately 10–15% of the C5 cut [2][3].

Isoprene (78-79-5) Substitution Risk Analysis: Why 1,3-Butadiene and 1,3-Pentadiene Cannot Replace Isoprene


Isoprene cannot be generically substituted with other C5 diolefins such as 1,3-pentadiene (piperylene) or the C4 diene 1,3-butadiene due to fundamentally divergent reactivity profiles that dictate both polymerization kinetics and downstream polymer architecture. In anionic homopolymerization, isoprene exhibits a first-order rate constant (k₁ = 5.53 × 10⁻⁵ sec⁻¹ at 20 °C) that is approximately 5.6-fold higher than that of 1,3-butadiene (k₁ = 0.98 × 10⁻⁵ sec⁻¹ at 20 °C), demonstrating that isoprene is the substantially more active monomer [1]. Furthermore, isoprene possesses two non-equivalent reactive sites (1,4- and 3,4- addition pathways), enabling tunable polymer microstructures that are unattainable with symmetric dienes [2]. In C5 fraction separation, isoprene and 1,3-pentadiene are co-extracted and require multi-stage extractive distillation with selective solvents, indicating that procurement of pure isoprene involves a distinct and validated separation trajectory [3].

Isoprene (78-79-5) Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Key Analogs


Anionic Homopolymerization Rate: Isoprene vs. 1,3-Butadiene Kinetic Comparison

In anionic homopolymerization initiated by sec-butyl-lithium in hexane, isoprene exhibits a first-order propagation rate constant (k₁ = 5.53 × 10⁻⁵ sec⁻¹ at 20 °C) that is 5.64 times higher than that of 1,3-butadiene (k₁ = 0.98 × 10⁻⁵ sec⁻¹ at 20 °C) [1]. This higher reactivity of isoprene persists across multiple temperatures (30 °C and 40 °C), with both monomers sharing approximately the same apparent activation energy (Ea ≈ 19.4 kcal/mol) [1].

Anionic Polymerization Reaction Kinetics Monomer Reactivity

Diels-Alder Reaction Yield and Regioselectivity: Isoprene with Alkynyldihaloboranes

In Diels-Alder reactions with alkynyldihaloboranes (generated in situ from BCl₃ or BBr₃ and alkynylstannanes) in hexanes at 25 °C, isoprene reacts rapidly to afford 1,4-cyclohexadiene products in high yield with high regioselectivity [1]. The reaction proceeds at 25 °C with short reaction times, whereas reactions conducted in CH₂Cl₂ exhibit alternative product profiles via formal 1,4-alkynylboration pathways, demonstrating solvent-dependent tunability [1].

Diels-Alder Cycloaddition Regioselective Synthesis Organoborane Chemistry

Anionic Copolymerization Reactivity Ratios: Isoprene vs. 1,3-Butadiene Competitive Incorporation

In anionic copolymerization of isoprene and 1,3-butadiene with organolithium initiators in hexane at 20 °C, butadiene reacts preferentially during the early stages (reactivity ratio r_B = 2.64), whereas isoprene exhibits a lower reactivity ratio (r_I = 0.40), indicating that butadiene is incorporated more readily into the growing chain when both monomers are present [1]. However, at isoprene feed compositions of 50 mole percent or higher, a distinct second-stage acceleration occurs that mirrors isoprene homopolymerization kinetics, enabling gradient or tapered copolymer architectures [1].

Copolymerization Kinetics Reactivity Ratios Block Copolymer Synthesis

Strain-Induced Crystallization of High-cis-1,4-Polyisoprene vs. Natural Rubber

Synthetic high-cis-1,4-polyisoprene rubber (IR, derived from isoprene monomer with 98.6% cis-1,4 units) exhibits lower crystallinity than natural rubber (NR) under low strain rate stretching (4.2 × 10⁻³ s⁻¹). Specifically, strain-induced crystallization (SIC) in IR initiates at a larger stretching ratio, resulting in a lower crystallinity index at a given elongation [1]. At high strain rates (10¹–10² s⁻¹), the crystallization abilities of IR and NR converge, with chain extension kinetics overriding microstructural defects such as backbone branching and lower stereoregularity present in IR [1].

Strain-Induced Crystallization Synthetic Rubber Mechanical Properties

C5 Cut Component Value and Separation Selectivity: Isoprene vs. 1,3-Pentadiene and DCPD

Within the C5 fraction derived from naphtha cracking, isoprene represents the component with the highest added value and best utilization profile among the major diolefins (isoprene, dicyclopentadiene [DCPD], and 1,3-pentadiene [piperylene]) [1]. Recovery of isoprene from C5 mixtures containing 1,3-pentadiene and cyclopentadiene requires liquid-liquid extraction or extractive distillation using selective solvents with high separation factors between olefins and isoprene, and between isoprene and remaining diolefins [2]. The separation process typically involves multi-stage operations including dimerization of cyclopentadiene and selective catalytic hydrogenation to achieve high-purity isoprene streams [3].

C5 Fractionation Extractive Distillation Diolefin Separation

Pd-Catalyzed Prenylation and Geranylation Selectivity: Isoprene as a C5 Synthon

Under palladium catalysis, isoprene functions as a versatile C5 building block for unnatural prenylation (C5 addition) and geranylation (C10 addition) of oxindoles [1]. The selectivity between pentenylated (C5) and geranylated (C10) products is regulated by the choice of phosphine ligand: bisphosphine ligands favor C5 addition with high selectivity, while switching to monophosphine ligands achieves selectivity toward geranylated products [1]. This ligand-tunable bifurcation of reactivity is not reported for simpler 1,3-dienes under comparable conditions, highlighting isoprene's unique synthetic utility.

Palladium Catalysis Prenylation Ligand-Controlled Selectivity

Isoprene (78-79-5) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


High-cis-1,4-Polyisoprene Synthetic Rubber Manufacturing for High-Strain-Rate Applications

Based on the strain-induced crystallization comparison data (Section 3, Evidence Item 4), synthetic polyisoprene derived from isoprene monomer with 98.6% cis-1,4 content performs comparably to natural rubber under high strain rate conditions (10¹–10² s⁻¹) despite differences at low strain rates [1]. This makes isoprene-derived IR the preferred choice for applications requiring predictable, supply-chain-independent performance at high deformation rates, such as high-performance tire treads and dynamic mechanical components. Procurement of isoprene monomer for this application is supported by the compound's high anionic polymerization rate (k₁ = 5.53 × 10⁻⁵ sec⁻¹) relative to 1,3-butadiene (Section 3, Evidence Item 1), enabling efficient manufacturing throughput [2].

Gradient and Block Copolymer Synthesis via Anionic Copolymerization with 1,3-Butadiene

The reactivity ratio data (Section 3, Evidence Item 3) demonstrate that isoprene and 1,3-butadiene exhibit a 6.6-fold difference in incorporation preference (r_B = 2.64 vs. r_I = 0.40) during anionic copolymerization, enabling precise control over gradient composition [2]. At isoprene feed compositions of ≥50 mole percent, a second-stage acceleration produces tapered block structures. This scenario supports procurement of isoprene for synthesizing styrene-isoprene-styrene (SIS) triblock copolymers and other phase-segregated thermoplastic elastomers where molecular architecture directly governs material performance.

Diels-Alder Cycloaddition for 1,4-Cyclohexadiene Derivative Synthesis under Mild Conditions

As established in Section 3, Evidence Item 2, isoprene undergoes Diels-Alder reactions with alkynyldihaloboranes in hexanes at 25 °C to yield 1,4-cyclohexadiene products in high yield with high regioselectivity [3]. This mild-condition reactivity makes isoprene the diene of choice for synthetic organic laboratories seeking to construct cyclohexadiene scaffolds without requiring elevated temperatures or forcing conditions. The additional ability to tune product profiles by solvent selection (hexanes vs. CH₂Cl₂) provides synthetic flexibility not documented for simpler diene analogs.

High-Value C5 Diolefin Extraction for Downstream Polymer-Grade Monomer Supply

Based on the separation selectivity and economic value data (Section 3, Evidence Item 5), isoprene represents the highest-value component in C5 naphtha cracking fractions and requires dedicated extractive distillation with selective solvents to achieve polymer-grade purity [4][5]. This scenario supports procurement of purified isoprene monomer for integration into polyisoprene rubber, butyl rubber, and SIS block copolymer manufacturing operations where monomer purity directly impacts catalyst activity and polymer quality. The documented separation complexity (multi-stage extraction, dimerization of cyclopentadiene, selective hydrogenation) underscores why mixed C5 streams or alternative diolefins cannot substitute for pure isoprene in these applications.

Technical Documentation Hub

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